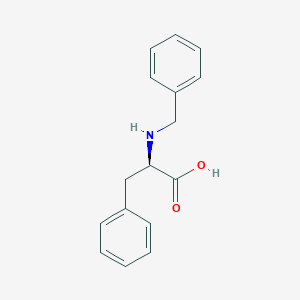
N-Benzyl-D-phenylalanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-D-phenylalanine: is a derivative of the amino acid phenylalanine, where a benzyl group is attached to the nitrogen atom of the amino acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-D-phenylalanine typically involves the protection of the amino group of D-phenylalanine, followed by benzylation. One common method includes the use of benzyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. Techniques such as asymmetric hydrogenation and enzymatic synthesis are also explored for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: N-Benzyl-D-phenylalanine undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid under strong oxidizing conditions.
Reduction: The compound can be reduced to form N-benzyl-D-phenylalaninol.
Substitution: The benzyl group can be substituted with other functional groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: N-bromosuccinimide (NBS) for bromination, followed by nucleophilic substitution.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: N-benzyl-D-phenylalaninol.
Substitution: Various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-Benzyl-D-phenylalanine is used as a chiral building block in the synthesis of complex organic molecules. Its unique structure allows for the creation of stereochemically pure compounds, which are essential in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein folding. It serves as a model compound to understand the behavior of aromatic amino acids in biological systems .
Medicine: Its structural similarity to phenylalanine makes it a valuable tool in medicinal chemistry .
Industry: this compound is used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in industrial processes .
Wirkmechanismus
The mechanism of action of N-Benzyl-D-phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl group enhances its binding affinity to these targets, allowing it to modulate their activity. This modulation can lead to changes in biochemical pathways, influencing processes like signal transduction and metabolic regulation .
Vergleich Mit ähnlichen Verbindungen
N-Benzyl-L-phenylalanine: Similar in structure but with the L-isomer of phenylalanine.
N-Carbamoyl-D-phenylalanine: Contains a carbamoyl group instead of a benzyl group.
N-Acetyl-D-phenylalanine: Contains an acetyl group instead of a benzyl group.
Uniqueness: N-Benzyl-D-phenylalanine is unique due to its specific stereochemistry and the presence of the benzyl group. This combination provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
85114-36-9 |
|---|---|
Molekularformel |
C16H17NO2 |
Molekulargewicht |
255.31 g/mol |
IUPAC-Name |
(2R)-2-(benzylamino)-3-phenylpropanoic acid |
InChI |
InChI=1S/C16H17NO2/c18-16(19)15(11-13-7-3-1-4-8-13)17-12-14-9-5-2-6-10-14/h1-10,15,17H,11-12H2,(H,18,19)/t15-/m1/s1 |
InChI-Schlüssel |
PIVJVCRQCUYKNZ-OAHLLOKOSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)O)NCC2=CC=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















